N-cyclobutyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclobutyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds such as n-phenyl-1h-pyrazole-3-carboxamide have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.
Mode of Action
It’s suggested that similar pyrazole-3-carboxamide derivatives interact with their targets, possibly through dna-binding . This interaction could lead to changes in the DNA structure, affecting the transcription and replication processes.
Biochemical Pathways
Given the potential dna-binding properties of similar compounds , it’s plausible that this compound could affect pathways related to DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
Similar compounds like n-phenyl-1h-pyrazole-3-carboxamide have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of the compound and its therapeutic efficacy.
Result of Action
Based on the potential dna-binding properties of similar compounds , it’s plausible that this compound could induce changes in DNA structure, affecting the transcription and replication processes, leading to cell cycle arrest and apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 3-pyrazolecarboxylic acid under suitable conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-1H-pyrazole-3-carboxylic acid, while reduction may produce this compound derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1H-pyrazole-3-carboxamide
- N-methyl-1H-pyrazole-3-carboxamide
- N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-cyclobutyl-1H-pyrazole-3-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-cyclobutyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8(7-4-5-9-11-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBYWSJAOZRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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